2-Methoxy-L-Phenylalanine

Overview

Description

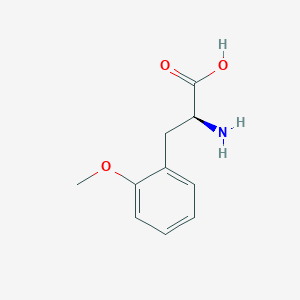

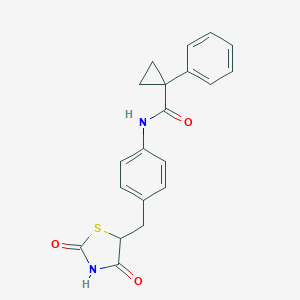

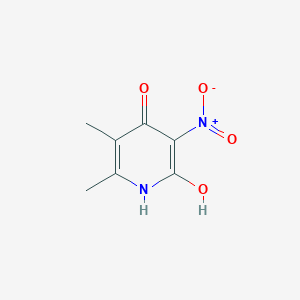

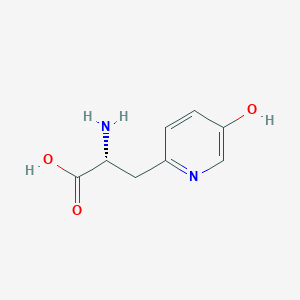

“2-Methoxy-L-Phenylalanine” is a derivative of phenylalanine . The molecular formula of 2-Methoxy-L-Phenylalanine is C10H13NO3 .

Synthesis Analysis

The synthesis of 2-Methoxy-L-Phenylalanine involves a C-H Activation methodology . The reaction parameters have been optimized and the properties of the coatings compared to those obtained from polydopamine .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-L-Phenylalanine can be analyzed using various spectroscopic techniques .

Chemical Reactions Analysis

2-Methoxy-L-Phenylalanine can undergo various chemical reactions. For instance, it can be used in the oxidative polymerization of L-tyrosine, L-phenylalanine, and 2-phenylethylamine based on mussel glue-inspired chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-L-Phenylalanine can be analyzed using various techniques .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Phenylalanine derivatives, including 2-Methoxy-L-Phenylalanine, have been synthesized and studied for their antimicrobial and antioxidant activities . Some of these compounds have shown activity against Microsporum gypsuem and Candida albicans , and a few have demonstrated antibacterial activities . They also exhibit good activity for DPPH scavenging and ABTS assay methods , indicating their potential as antioxidants .

Chelating Activity

Phenylalanine derivatives can act as metal chelating ligands with Fe2+ ions . This powerful ferrous ion chelating ability can afford protection against oxidative damage by removing iron .

Biosynthesis of L-Phenylalanine

2-Methoxy-L-Phenylalanine can be used in the biosynthesis of L-Phenylalanine . The microbial pathway for L-Phenylalanine synthesis from glucose involves lengthy steps and stringent feedback regulation that limits the production yield. However, the use of 2-Methoxy-L-Phenylalanine can potentially simplify this process .

Production of Phenylpyruvate

Phenylalanine derivatives can be converted into phenylpyruvate , a key precursor for L-Phenylalanine . This conversion process involves the use of aromatic precursors and glycine .

Radiolabeling for Tumor Imaging

2-Methoxy-L-Phenylalanine can be used in the development of novel radiolabeled amino acid tumor imaging agents . For instance, 4-methoxy-L-phenylalanine dithiocarbamate (MOPADTC) has been synthesized successfully, and two kinds of 99mTc-labeled complexes with high radiochemical purities were obtained .

Production of High-Value L-Phenylalanine from Low-Cost Starting Materials

Systematical bioconversion processes have been designed and constructed, which could provide a potential bio-based strategy for the production of high-value L-Phenylalanine from low-cost starting materials aromatic precursors .

Safety and Hazards

Safety measures for handling 2-Methoxy-L-Phenylalanine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Future research on 2-Methoxy-L-Phenylalanine could focus on its potential therapeutic applications, as well as its role in medicinal chemistry . Other potential areas of research include the signal transduction pathways of L-Phe sensing, uptake of extracellular L-Phe and 2-PE synthesis from L-Phe through the Ehrlich pathway .

Mechanism of Action

Target of Action

2-Methoxy-L-Phenylalanine is a derivative of the amino acid phenylalanine . Phenylalanine is known to be metabolized by enzymes such as phenylalanine ammonia-lyase (PAL) and aromatic L-amino acid decarboxylase (AADC) . Therefore, it’s plausible that 2-Methoxy-L-Phenylalanine might interact with similar enzymes or targets in the body.

Mode of Action

For instance, phenylalanine is converted into cinnamic acid through a deamination process

Biochemical Pathways

Phenylalanine, the parent compound of 2-Methoxy-L-Phenylalanine, is involved in several biochemical pathways. It is first converted to cinnamic acid by deamination, followed by hydroxylation and frequent methylation to generate coumaric acid and other acids with a phenylpropane (C6-C3) unit .

Result of Action

For instance, phenylalanine is known to play a role in protein synthesis and the production of other important molecules in the body

properties

IUPAC Name |

(2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUPQWHWULSGJC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444688 | |

| Record name | 2-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-L-Phenylalanine | |

CAS RN |

193546-31-5 | |

| Record name | 2-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)

![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)

![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)